molecular formula C14H15BrN2O B13334594 1-(2-(Benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole

1-(2-(Benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole

Katalognummer: B13334594
Molekulargewicht: 307.19 g/mol
InChI-Schlüssel: WJOBJWXISNIROU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole is a synthetic organic compound characterized by a cyclobutyl ring substituted with a benzyloxy group and a pyrazole ring substituted with a bromine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole typically involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent functionalization. One common method involves the reaction of 3-(benzyloxy)-1-cyclobutanone with appropriate reagents to introduce the pyrazole ring and bromine atom . The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-(Benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution of the bromine atom can produce various substituted pyrazoles.

Wissenschaftliche Forschungsanwendungen

1-(2-(Benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-(Benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and bromine substituents can enhance binding affinity and specificity, leading to inhibition or activation of the target. The exact pathways and molecular interactions depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

    1-(2-(Benzyloxy)cyclobutyl)-4-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    1-(2-(Benzyloxy)cyclobutyl)-4-fluoro-1H-pyrazole: Similar structure but with a fluorine atom instead of bromine.

    1-(2-(Benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole: Similar structure but with an iodine atom instead of bromine.

Uniqueness: 1-(2-(Benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with molecular targets and its overall chemical behavior .

Eigenschaften

Molekularformel

C14H15BrN2O

Molekulargewicht

307.19 g/mol

IUPAC-Name

4-bromo-1-(2-phenylmethoxycyclobutyl)pyrazole

InChI

InChI=1S/C14H15BrN2O/c15-12-8-16-17(9-12)13-6-7-14(13)18-10-11-4-2-1-3-5-11/h1-5,8-9,13-14H,6-7,10H2

InChI-Schlüssel

WJOBJWXISNIROU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1N2C=C(C=N2)Br)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.